5-(cyclobutylmethoxy)pyridazin-3(2H)-one
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Overview
Description
5-(cyclobutylmethoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities, including cardiotonic, hypotensive, and platelet aggregation inhibition properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclobutylmethoxy)pyridazin-3(2H)-one typically involves the reaction of cyclobutylmethanol with pyridazinone derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a halogenated pyridazinone . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(cyclobutylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridazinones.
Scientific Research Applications
5-(cyclobutylmethoxy)pyridazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(cyclobutylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit phosphodiesterase-III in heart muscles, leading to increased cyclic adenosine monophosphate levels and enhanced cardiac contractility . The compound’s hypotensive effects are likely due to its ability to relax vascular smooth muscles by modulating calcium ion channels .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-3(2H)-pyridazinones: Known for their positive inotropic effects and used in treating heart failure.
Tetrahydropyridopyridazine: Exhibits antihypertensive properties.
Perhydropyridazinodiazepine: Functions as a platelet aggregation inhibitor.
Uniqueness
5-(cyclobutylmethoxy)pyridazin-3(2H)-one is unique due to its cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
1346697-86-6 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H12N2O2/c12-9-4-8(5-10-11-9)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,11,12) |
InChI Key |
YOAYXADILZTHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=CC(=O)NN=C2 |
Origin of Product |
United States |
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